5-chloro-5,8-dideazaisofolic acid 5-chloro-5,8-dideazaisofolic acid
Brand Name: Vulcanchem
CAS No.: 102743-78-2
VCID: VC0010886
InChI: InChI=1S/C21H20ClN5O6/c22-17-13(6-5-12-16(17)19(31)27-21(23)26-12)24-9-10-1-3-11(4-2-10)18(30)25-14(20(32)33)7-8-15(28)29/h1-6,14,24H,7-9H2,(H,25,30)(H,28,29)(H,32,33)(H3,23,26,27,31)/t14-/m0/s1
SMILES: C1=CC(=CC=C1CNC2=C(C3=C(C=C2)NC(=NC3=O)N)Cl)C(=O)NC(CCC(=O)O)C(=O)O
Molecular Formula: C21H20ClN5O6
Molecular Weight: 473.9 g/mol

5-chloro-5,8-dideazaisofolic acid

CAS No.: 102743-78-2

Main Products

VCID: VC0010886

Molecular Formula: C21H20ClN5O6

Molecular Weight: 473.9 g/mol

5-chloro-5,8-dideazaisofolic acid - 102743-78-2

CAS No. 102743-78-2
Product Name 5-chloro-5,8-dideazaisofolic acid
Molecular Formula C21H20ClN5O6
Molecular Weight 473.9 g/mol
IUPAC Name (2S)-2-[[4-[[(2-amino-5-chloro-4-oxo-1H-quinazolin-6-yl)amino]methyl]benzoyl]amino]pentanedioic acid
Standard InChI InChI=1S/C21H20ClN5O6/c22-17-13(6-5-12-16(17)19(31)27-21(23)26-12)24-9-10-1-3-11(4-2-10)18(30)25-14(20(32)33)7-8-15(28)29/h1-6,14,24H,7-9H2,(H,25,30)(H,28,29)(H,32,33)(H3,23,26,27,31)/t14-/m0/s1
Standard InChIKey GBFUWHPCXNMVFC-AWEZNQCLSA-N
Isomeric SMILES C1=CC(=CC=C1CNC2=C(C3=C(C=C2)NC(=NC3=O)N)Cl)C(=O)N[C@@H](CCC(=O)O)C(=O)O
SMILES C1=CC(=CC=C1CNC2=C(C3=C(C=C2)NC(=NC3=O)N)Cl)C(=O)NC(CCC(=O)O)C(=O)O
Canonical SMILES C1=CC(=CC=C1CNC2=C(C3=C(C=C2)NC(=NC3=O)N)Cl)C(=O)NC(CCC(=O)O)C(=O)O
Synonyms 5-chloro-5,8-dideazaisofolic acid
PubChem Compound 124177
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator